molecular formula C17H26O4 B12559352 Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate CAS No. 191801-57-7

Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate

Katalognummer: B12559352
CAS-Nummer: 191801-57-7
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: HHAUGXSOYMMCQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is a chemical compound with a complex structure that includes multiple bonds and ester groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of hept-1-yne with prop-1-en-1-yl propanedioate under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial production also emphasizes the use of cost-effective and environmentally friendly methods to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvent systems .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various ester derivatives .

Wissenschaftliche Forschungsanwendungen

Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and multiple bonds allow it to participate in various chemical reactions, influencing its biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl (hept-1-yn-1-yl)propanedioate
  • Diethyl (prop-1-en-1-yl)propanedioate
  • Hept-1-yn-1-yl propanedioate

Uniqueness

Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is unique due to its combination of hept-1-yne and prop-1-en-1-yl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

191801-57-7

Molekularformel

C17H26O4

Molekulargewicht

294.4 g/mol

IUPAC-Name

diethyl 2-hept-1-ynyl-2-prop-1-enylpropanedioate

InChI

InChI=1S/C17H26O4/c1-5-9-10-11-12-14-17(13-6-2,15(18)20-7-3)16(19)21-8-4/h6,13H,5,7-11H2,1-4H3

InChI-Schlüssel

HHAUGXSOYMMCQD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC#CC(C=CC)(C(=O)OCC)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.